molecular formula C25H27ClN6O2 B6484531 8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 898463-60-0

8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6484531
CAS RN: 898463-60-0
M. Wt: 479.0 g/mol
InChI Key: FOCFKSDNULMMPW-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Molecular Structure Analysis

The molecular structure of a compound can be assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. For example, the degree of lipophilicity, which allows the compound to diffuse easily into cells, can be an important property for drug substances .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some piperazine derivatives are known to inhibit glutathione peroxidase 4 (GPX4), reducing the viability of certain cancer cells .

Safety and Hazards

The safety and hazards associated with a compound would depend on its specific structure and biological activity. Some compounds containing a piperazine ring are known to be potential carcinogens .

properties

IUPAC Name

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O2/c1-17-3-5-19(6-4-17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-13-11-30(12-14-31)15-18-7-9-20(26)10-8-18/h3-10H,11-16H2,1-2H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCFKSDNULMMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=C(C=C5)Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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